2-Chloro-3-[(4-Ethylthio)phenyl]-1-propene
Description
2-Chloro-3-[(4-Ethylthio)phenyl]-1-propene is an organochlorine compound featuring a propenyl backbone substituted with a chlorine atom at position 2 and a 4-ethylthiophenyl group at position 2. The ethylthio (-S-C₂H₅) substituent introduces sulfur-based electron-donating effects, which can influence reactivity, solubility, and intermolecular interactions. This analysis focuses on comparisons with three closely related compounds:
Properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-ethylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClS/c1-3-13-11-6-4-10(5-7-11)8-9(2)12/h4-7H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTPVWFUEQWFIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901241028 | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-4-(ethylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901241028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951890-63-4 | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-4-(ethylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-4-(ethylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901241028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(4-Ethylthio)phenyl]-1-propene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylthiophenol and allyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 4-ethylthiophenol is reacted with allyl chloride in the presence of a base to form the desired product, this compound. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and efficiency. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(4-Ethylthio)phenyl]-1-propene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in inert solvents.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Addition: Formation of dihalides or halohydrins.
Scientific Research Applications
2-Chloro-3-[(4-Ethylthio)phenyl]-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Chloro-3-[(4-Ethylthio)phenyl]-1-propene exerts its effects depends on the specific reactions it undergoes. For example, in biological systems, it may interact with cellular targets through covalent modification of proteins or nucleic acids. The molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
The table below summarizes key structural differences and their implications:
Key Observations:
Halogenated Analogs () : The presence of electron-withdrawing chloro and fluoro groups increases polarity and may enhance reactivity in electrophilic substitutions. For example, the fluorine atom’s high electronegativity could stabilize adjacent carbocations or direct regioselectivity in reactions .
Its nonpolar nature also lowers solubility in polar solvents compared to halogenated analogs.
This contrasts with halogenated analogs, where electron withdrawal dominates.
Physicochemical Properties
Limited data are available for these compounds, but trends can be inferred:
- Molecular Weight : Halogenated analogs (205.05 g/mol) are heavier than the alkyl-substituted compound (194.7 g/mol) due to fluorine and chlorine atoms .
- Boiling/Melting Points : Halogenated compounds generally exhibit higher boiling points due to increased polarity and intermolecular forces (e.g., dipole-dipole interactions). For instance, chloro-fluoro analogs may have higher boiling points than the isopropyl derivative .
- Solubility: The ethylthio group’s moderate polarity could render the target compound soluble in both polar (e.g., acetone) and nonpolar solvents (e.g., hexane), whereas halogenated analogs may prefer polar aprotic solvents .
Reactivity Trends
- Halogenated Analogs : The chloro and fluoro groups in and activate the propenyl double bond for electrophilic additions (e.g., halogenation) but deactivate aromatic rings toward electrophilic substitution.
- Alkyl-Substituted Analog : The isopropyl group in may stabilize carbocation intermediates in acid-catalyzed reactions, favoring Markovnikov additions.
- Ethylthio-Substituted Target : The sulfur atom’s lone pairs could facilitate oxidation to sulfoxides or sulfones, altering reactivity pathways compared to halogenated analogs.
Biological Activity
2-Chloro-3-[(4-Ethylthio)phenyl]-1-propene is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its antimicrobial, anticancer, and other relevant biological properties, supported by research findings and case studies.
Chemical Profile
- Chemical Name : this compound
- Molecular Formula : C12H13ClS
- Molecular Weight : 232.75 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (ATCC 25923) | 3.90 μg/mL |
| Methicillin-resistant Staphylococcus aureus (MRSA) | <1 μg/mL |
| Escherichia coli | Inactive |
The compound demonstrated potent activity against MRSA, which is particularly noteworthy given the rising antibiotic resistance in clinical settings.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| A549 (lung cancer) | <10 μM |
| MDA-MB-231 (breast cancer) | <10 μM |
These findings suggest that this compound may serve as a promising lead compound for the development of new anticancer agents .
The biological activity of this compound is believed to stem from its electrophilic nature, allowing it to interact with nucleophilic sites in proteins and nucleic acids. This interaction can lead to the inhibition of critical cellular processes, contributing to its antimicrobial and anticancer effects.
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Antimicrobial Efficacy : A study reported that treatment with this compound significantly reduced biofilm formation in Staphylococcus aureus, indicating its potential utility in preventing infections associated with biofilms .
- Cytotoxicity in Cancer Models : In a comparative study of several compounds, those containing similar structural motifs to this compound exhibited higher cytotoxicity against cancer cell lines, reinforcing the idea that structural modifications can enhance biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
